4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-3-methyl-N-phenylbenzenesulfonamide
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Overview
Description
4-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHOXY}-3-METHYL-N-PHENYLBENZENE-1-SULFONAMIDE is a complex organic compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. This compound is characterized by its intricate structure, which includes a piperazine ring, a methoxyphenyl group, and a sulfonamide moiety. These structural features contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHOXY}-3-METHYL-N-PHENYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 2-methoxyphenylpiperazine with an appropriate alkylating agent to form the desired piperazine derivative. This intermediate is then subjected to further reactions, such as sulfonation and coupling with other aromatic compounds, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, stringent quality control measures are implemented to monitor the reaction conditions and ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHOXY}-3-METHYL-N-PHENYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHOXY}-3-METHYL-N-PHENYLBENZENE-1-SULFONAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHOXY}-3-METHYL-N-PHENYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate various physiological processes, including smooth muscle contraction and neurotransmitter release. This interaction is mediated through the activation or inhibition of G-protein-coupled receptor pathways .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist.
Naftopidil: Another alpha1-adrenergic receptor antagonist with a similar structure.
Urapidil: A compound with comparable pharmacological properties.
Uniqueness
4-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHOXY}-3-METHYL-N-PHENYLBENZENE-1-SULFONAMIDE stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its specific binding affinity and pharmacokinetic profile make it a promising candidate for further research and development in various therapeutic areas .
Properties
Molecular Formula |
C26H29N3O5S |
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Molecular Weight |
495.6 g/mol |
IUPAC Name |
4-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy]-3-methyl-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C26H29N3O5S/c1-20-18-22(35(31,32)27-21-8-4-3-5-9-21)12-13-24(20)34-19-26(30)29-16-14-28(15-17-29)23-10-6-7-11-25(23)33-2/h3-13,18,27H,14-17,19H2,1-2H3 |
InChI Key |
VEKRNWDTHTUDSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2)OCC(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Origin of Product |
United States |
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